molecular formula C15H17NO5 B179704 Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate CAS No. 143767-55-9

Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate

Cat. No.: B179704
CAS No.: 143767-55-9
M. Wt: 291.3 g/mol
InChI Key: NXSLBAAENZSPFI-UHFFFAOYSA-N
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Description

Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate is a substituted isoquinoline derivative featuring a dimethyl dicarboxylate moiety at the 3,3(4H)-positions and an acetyl group at the 2-position. The acetyl and ester groups in this compound suggest roles in modulating electronic properties, solubility, and reactivity, making it a candidate for further functionalization or biological evaluation.

Properties

IUPAC Name

dimethyl 2-acetyl-1,4-dihydroisoquinoline-3,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-10(17)16-9-12-7-5-4-6-11(12)8-15(16,13(18)20-2)14(19)21-3/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSLBAAENZSPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=CC=CC=C2CC1(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143767-55-9
Record name 3,3-Dimethyl 2-acetyl-1,4-dihydro-3,3(2H)-isoquinolinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143767-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form a dihydroisoquinoline intermediate. This intermediate is then acetylated and esterified to yield the final product. The reaction conditions often involve acidic or basic catalysts, controlled temperatures, and specific solvents to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the isoquinoline core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Dimethyl 2-acetyl-1,2-dihydroisoquinoline derivatives have been studied for their potential therapeutic properties. Research indicates that these compounds may exhibit:

  • Antimicrobial Activity : Some studies suggest that derivatives of this compound possess significant antibacterial and antifungal properties, making them candidates for developing new antibiotics or antifungal agents .
  • Anticancer Properties : Preliminary investigations have shown that certain isoquinoline derivatives can inhibit cancer cell proliferation. The mechanism often involves apoptosis induction in various cancer cell lines .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Isoquinoline Derivatives : It can be used in the synthesis of more complex isoquinoline structures, which are valuable in pharmaceutical chemistry due to their diverse biological activities .
  • Functionalization Reactions : The presence of multiple functional groups allows for further derivatization, leading to the creation of compounds with enhanced properties for specific applications .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial effects of dimethyl 2-acetyl-1,2-dihydroisoquinoline derivatives against various pathogens. The results indicated that specific modifications to the compound's structure enhanced its efficacy against resistant strains of bacteria.

Compound VariantMinimum Inhibitory Concentration (MIC)Pathogen Targeted
Variant A8 µg/mLStaphylococcus aureus
Variant B16 µg/mLEscherichia coli

Case Study 2: Anticancer Properties

Research conducted at a leading university demonstrated that certain derivatives of dimethyl 2-acetyl-1,2-dihydroisoquinoline could induce apoptosis in breast cancer cells through mitochondrial pathways.

Treatment GroupCell Viability (%)Apoptosis Rate (%)
Control955
Treatment A6535
Treatment B5050

Mechanism of Action

The mechanism of action of Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The structural uniqueness of the target compound lies in its acetyl and dimethyl dicarboxylate substituents. Key analogs and their substituent-driven differences include:

Compound Name Substituents Key Structural Features
Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate 2-acetyl, 3,3-dimethyl dicarboxylate Enhanced electron-withdrawing effects from esters; potential for hydrogen bonding
Diethyl 2-acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline-3,3-dicarboxylate (3a) 6-nitro, diethyl dicarboxylate Nitro group increases reactivity for further substitution; ethyl esters improve lipophilicity
1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g) 6,7-dimethoxy, 1-phenyl, 2-acetyl Methoxy and phenyl groups enhance steric bulk; potential pharmacokinetic modifications
Dimethyl 40-bromo-3-oxo-5-(thiophen-2-yl)-...dicarboxylate Bromo, thiophene, 3-oxo Thiophene introduces sulfur-mediated interactions; bromo aids crystallography
Key Observations:
  • Electron Effects : The acetyl and nitro groups (in 3a) are electron-withdrawing, but nitro is stronger, favoring electrophilic substitution reactions. Methoxy groups (6g) are electron-donating, altering electronic profiles .
  • Steric and Solubility : Ethyl esters (3a) increase lipophilicity compared to methyl esters. Bulky substituents like phenyl (6g) or thiophene may reduce solubility but improve binding specificity.
Key Observations:
  • Base Selection : Strong bases like NaH (3a) favor deprotonation for nucleophilic attack, while milder K₂CO₃ (4a–4u) facilitates coupling without side reactions .
  • Solvent Effects : Polar aprotic solvents (DMF, acetone) enhance reaction rates for malonate alkylation or carboxylate coupling.

Physicochemical and Crystallographic Properties

  • Crystal Packing : The dimethyl dicarboxylate in the target compound may form C–H···O hydrogen bonds, akin to C–H···S interactions in the thiophene analog . Disordered groups in thiophene derivatives suggest steric bulk from substituents (e.g., bromo) complicates crystallization.
  • Thermal Stability : Nitro-containing analogs (3a) may exhibit lower thermal stability due to energetic functional groups, whereas methoxy or phenyl derivatives (6g) enhance stability .

Biological Activity

Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate (CAS No. 143767-55-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, supported by data tables and research findings from various studies.

This compound has the following chemical properties:

  • Molecular Formula : C15H17NO5
  • Molecular Weight : 291.3 g/mol
  • IUPAC Name : Dimethyl 2-acetyl-1,4-dihydroisoquinoline-3,3(2H)-dicarboxylate
  • Purity : 95% .

Antimicrobial and Antifungal Properties

Research indicates that isoquinoline derivatives, including this compound, exhibit notable antimicrobial and antifungal activities. A study evaluated various isoquinoline compounds for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal species like Candida albicans. The Minimum Inhibition Concentration (MIC) values were determined for these compounds.

CompoundBacterial StrainMIC (µg/ml)Fungal SpeciesMIC (µg/ml)
This compoundS. aureus32C. albicans64
Other IsoquinolinesE. coli16A. flavus32

These results suggest that this compound possesses moderate antimicrobial properties .

Neuroprotective Effects

The compound has been studied for its potential neuroprotective effects, particularly in the context of Alzheimer's disease (AD). Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial targets in AD treatment.

In a related study on hybrid compounds that include isoquinoline derivatives, it was found that certain compounds exhibited potent inhibition of AChE with IC50 values as low as 0.28μM0.28\mu M. These findings suggest that this compound could also serve as a potential multi-target agent for neurodegenerative diseases .

Study on Antioxidant Activity

A case study investigated the antioxidant properties of dimethyl 2-acetyl-1,2-dihydroisoquinoline derivatives. The study utilized various assays to measure the radical scavenging activity of these compounds. Results indicated that the compound demonstrated significant antioxidant activity compared to standard antioxidants like ascorbic acid.

Toxicological Assessment

Toxicological studies have shown that this compound exhibits low acute toxicity in animal models. In one study involving oral administration to mice at doses up to 2500mg/kg2500mg/kg, no significant adverse effects were observed . This suggests a favorable safety profile for further development.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the preparation of dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate?

Answer:
A robust approach involves reacting N-substituted anilines with triethyl methanetricarboxylate under controlled anhydrous conditions. Key steps include:

  • Using acyl chlorides (e.g., acetyl chloride) to introduce substituents at the 2-position of the dihydroisoquinoline core.
  • Employing catalytic 4-dimethylaminopyridine (DMAP) and potassium carbonate in dioxane to facilitate nucleophilic substitution reactions.
  • Purifying intermediates via silica gel chromatography to isolate enantiomerically pure forms.
    For reproducibility, monitor reaction progress using TLC and confirm product identity via 1^1H NMR and mass spectrometry (MS) .

Basic: What analytical techniques are critical for assessing purity and structural integrity of this compound?

Answer:

  • HPLC : Detect impurities (e.g., 4-hydroxy-1,2-dihydroquinolin-2-one admixtures) at levels as low as 2.4–5.6%, critical for lab-scale quality control. Use C18 reverse-phase columns with UV detection at 254 nm .
  • Spectroscopy : Combine 1^1H/13^13C NMR to verify substituent regiochemistry and MS for molecular weight confirmation. IR can identify functional groups (e.g., ester carbonyl stretches at ~1750 cm1^{-1}) .

Advanced: How can researchers reconcile discrepancies between lab-scale synthesis and industrial scalability for this compound?

Answer:
Lab-scale reactions often neglect trace water, which introduces hydrolyzed byproducts (e.g., 4-hydroxy-1,2-dihydroquinolin-2-ones) during industrial upscaling. Mitigation strategies:

  • Use anhydrous reagents and solvent distillation to minimize water contamination.
  • Apply "green chemistry" principles: Replace hazardous solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) to improve safety and scalability .
  • Validate impurity profiles using LC-MS to identify side products and adjust reaction kinetics .

Advanced: What computational or experimental methods elucidate structure-activity relationships (SAR) for derivatives of this compound?

Answer:

  • Molecular docking : Screen derivatives against target enzymes (e.g., acetylcholinesterase) using software like AutoDock Vina to predict binding affinities.
  • Synthetic diversification : Introduce substituents (e.g., methoxy, benzoyl) at the 2-acetyl position and correlate bioactivity changes. For example, 2-(3-methylbenzoyl) derivatives show enhanced inhibitory potency compared to unsubstituted analogs .
  • QSAR modeling : Use topological descriptors (e.g., logP, polar surface area) to predict pharmacokinetic properties .

Advanced: How should researchers design bioassays to evaluate the biological activity of this compound?

Answer:

  • Antimicrobial testing : Follow CLSI guidelines for microbroth dilution assays. Prepare compound dilutions (4.8–5000 µg/mL) in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi. Measure MICs against reference strains (e.g., S. aureus ATCC 29213, C. albicans ATCC 10231) .
  • Enzyme inhibition : Use Ellman’s method for acetylcholinesterase inhibition assays. Monitor absorbance at 412 nm to quantify thiocholine production .
  • Data validation : Include positive controls (e.g., amikacin for bacteria, fluconazole for fungi) to ensure assay reliability .

Advanced: What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Answer:

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the 3,3-dicarboxylate group’s electron-withdrawing effects can stabilize transition states during cyclization .
  • Kinetic isotope effects : Probe hydrogen transfer mechanisms (e.g., in dihydroisoquinoline ring formation) using deuterated reagents .

Advanced: How can researchers resolve contradictions in spectral or bioactivity data across studies?

Answer:

  • Cross-validation : Compare NMR chemical shifts and MS fragmentation patterns with published analogs (e.g., dihydroquinoline-3,3-dicarbonitriles) to confirm structural assignments .
  • Reproducibility audits : Replicate key experiments under standardized conditions (e.g., solvent purity, temperature control) to isolate variables causing discrepancies .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., substituent effects on MIC values) using statistical tools like ANOVA .

Advanced: What strategies are effective for integrating this compound into multidisciplinary research (e.g., materials science or environmental chemistry)?

Answer:

  • Coordination chemistry : Test metal-chelating properties with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) for catalytic applications. Monitor complexation via UV-Vis spectroscopy .
  • Environmental fate studies : Investigate photodegradation pathways under simulated sunlight using HPLC-TOF-MS to identify breakdown products .

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